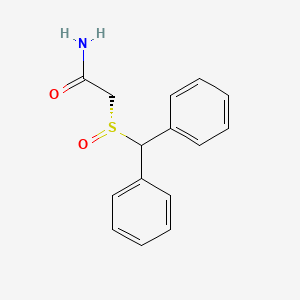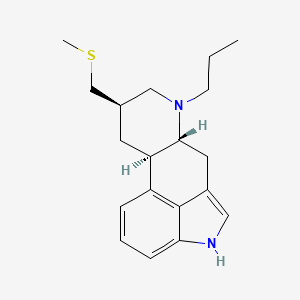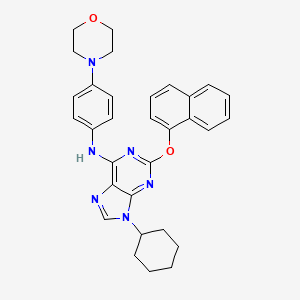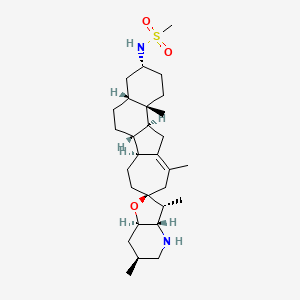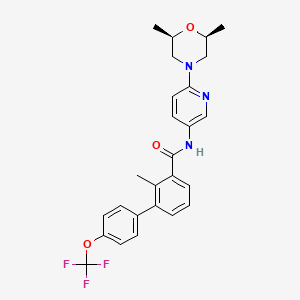
4-(1,3-ベンゾチアゾール-2-イル)-2-メトキシフェノール
概要
説明
Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their diverse biological activities, including anticancer, antibacterial, antituberculosis, antidiabetic, and anti-inflammatory effects .
Synthesis Analysis
Benzothiazoles can be synthesized through various methods. One common method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another approach involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis
The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring. The thiazole ring contains nitrogen and sulfur atoms .Chemical Reactions Analysis
Benzothiazoles are known for their reactivity and can undergo various chemical reactions. For instance, they can be acylated, alkylated, or nitrated, among other reactions .科学的研究の応用
生化学および医薬品化学
「4-(1,3-ベンゾチアゾール-2-イル)-2-メトキシフェノール」を含むベンゾチアゾールは、その高い医薬品および生物学的活性のために、生化学および医薬品化学の分野で重要な役割を果たしてきました . これらは、チアゾール環に縮合したベンゼン環に関与しています .
医薬品用途
ベンゾチアゾールは、抗癌剤、抗菌剤、抗結核剤、抗糖尿病剤、駆虫剤、抗腫瘍剤、抗ウイルス剤、抗酸化剤、抗炎症剤、抗グルタミン酸剤および抗パーキンソン病剤、抗けいれん剤、筋弛緩剤、神経保護剤、いくつかの酵素阻害剤など、幅広い生物学的活性を示します . したがって、ベンゾチアゾールの合成は、その強力で有意な生物学的活性と優れた医薬品価値のために、非常に興味深いものです .
グリーンケミストリー
ベンゾチアゾールの合成プロセスの開発は、研究者が直面している最も重要な課題の1つです . グリーンケミストリーに関連するベンゾチアゾール化合物の合成における最近の進歩は、2-アミノベンゼンチオールとアルデヒド/ケトン/酸/アシルクロリドとの縮合、およびチオアミドまたは二酸化炭素 (CO2) を原料とした環化からなされています .
新しいベンゾチアゾール系抗癌剤の合成
新しいベンゾチアゾール系抗癌剤の合成において、最近の進歩が見られています . これには、アニリン誘導体と5-メチル-2-(6-メチル-1,3-ベンゾチアゾール-2-イル)-2,4-ジヒドロ-3Hピラゾール-3-オンとの標準的なジアゾカップリングプロセスを使用して、低温でヘテロ環式アゾ染料を生成することが含まれます .
工業用途
ベンゾチアゾールは、加硫促進剤、酸化防止剤、植物成長調整剤として広く使用されています . また、その高い医薬品および生物学的活性のために、画像試薬、蛍光材料、およびエレクトロルミネッセンスデバイスにも使用されています .
2-アミノチオフェノールとCO2の環化による合成
1,5-ジアザビシクロ[4.3.0]ノン-5-エン (DBN) を触媒として、2-アミノチオフェノールとCO2を5 MPaで環化させることにより、ベンゾチアゾールを合成するための新しい経路が報告されました . さまざまなベンゾチアゾールが良好な収率で得られました .
作用機序
Target of Action
The primary target of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol is Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Biochemical Pathways
Disruption of this enzyme’s activity can therefore have widespread effects on cellular function .
Pharmacokinetics
It’s known that the compound is a small molecule, which generally suggests good bioavailability
Result of Action
Given its target, it’s likely that the compound could influence cellular growth and differentiation processes .
生物活性
4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties. In vivo studies have demonstrated that 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol can reduce inflammation and inhibit the growth of various cancer cell lines. 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol has also been shown to reduce oxidative stress in cells.
Biochemical and Physiological Effects
4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol has been shown to reduce inflammation and inhibit the growth of various cancer cell lines. 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol has also been shown to reduce oxidative stress in cells. 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol has been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.
実験室実験の利点と制限
The advantages of using 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol in lab experiments include its low cost and easy availability. 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol is also relatively stable and can be stored for long periods of time. The main limitation of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol is that its mechanism of action is not yet fully understood.
将来の方向性
For 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol research include further investigation into its mechanism of action and its potential therapeutic use. Additionally, further research is needed to determine the effects of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol on other diseases, such as diabetes, and to identify potential drug interactions. Other areas of research include the development of new methods for synthesizing 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol and the optimization of existing methods. Finally, further research is needed to determine the effects of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol on other biological systems, such as the immune system and the nervous system.
Safety and Hazards
生化学分析
Biochemical Properties
4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosinase, which is involved in melanin synthesis. By binding to the active site of tyrosinase, 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol prevents the enzyme from catalyzing the oxidation of tyrosine to melanin, thereby reducing melanin production . Additionally, this compound interacts with various proteins involved in cell signaling pathways, influencing cellular responses and functions.
Cellular Effects
The effects of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol on different cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Moreover, it can alter the expression of genes involved in these processes, thereby affecting the overall cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol involves its interaction with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, by binding to the active site of tyrosinase, 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol inhibits the enzyme’s activity, reducing melanin synthesis . Additionally, this compound can interact with transcription factors, influencing gene expression and thereby modulating cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, making it suitable for long-term studies . Its degradation products and their effects on cellular function are still under investigation. Long-term exposure to 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol has been observed to cause changes in cellular metabolism and function, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol vary with different dosages in animal models. At low doses, this compound has shown beneficial effects, such as reducing melanin synthesis and modulating cell signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity.
Metabolic Pathways
4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For instance, its interaction with tyrosinase affects the melanin synthesis pathway, leading to changes in melanin production. Additionally, 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol can interact with other enzymes involved in cellular metabolism, further influencing metabolic processes.
Transport and Distribution
The transport and distribution of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol within tissues can affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with tyrosinase occurs in the melanosomes, where melanin synthesis takes place. The localization of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol within these compartments can influence its effectiveness in modulating cellular processes.
特性
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-17-12-8-9(6-7-11(12)16)14-15-10-4-2-3-5-13(10)18-14/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVBOHJNAFQFPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425537 | |
| Record name | 4-(1,3-benzothiazol-2-yl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36341-25-0 | |
| Record name | 4-(1,3-benzothiazol-2-yl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


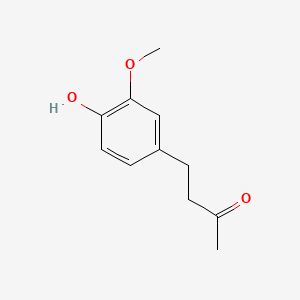
![N-(2,6-Diethylphenyl)-4,6-dihydro-3-[[4-(4-methyl-1-piperazinyl)benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide](/img/structure/B1684295.png)
![5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide](/img/structure/B1684297.png)
![N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide](/img/structure/B1684298.png)
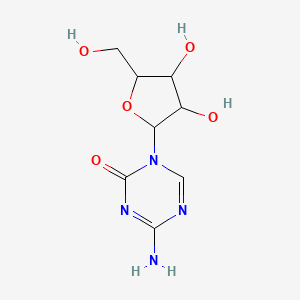
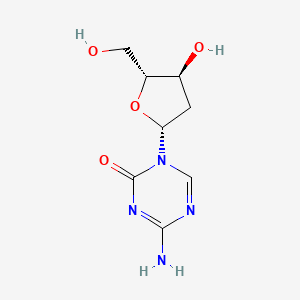
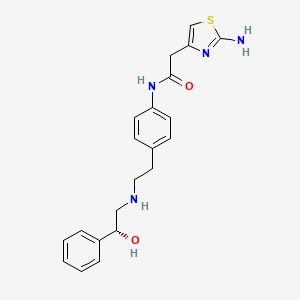
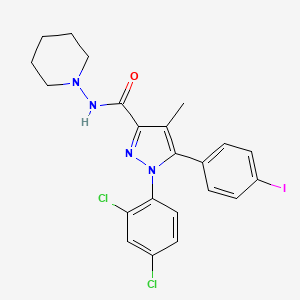
![N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide](/img/structure/B1684308.png)
